molecular formula C5H6BrN3 B580730 4-Bromo-5-methylpyrimidin-2-amine CAS No. 1245643-74-6

4-Bromo-5-methylpyrimidin-2-amine

Cat. No.: B580730
CAS No.: 1245643-74-6
M. Wt: 188.028
InChI Key: SMSFHUGSSXBBPS-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpyrimidin-2-amine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and methyl groups on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methylpyrimidin-2-amine typically involves the bromination of 5-methylpyrimidin-2-amine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

    Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts such as palladium acetate or palladium on carbon are used along with bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol under an inert atmosphere.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.

Major Products Formed

    Substitution Reactions: Products include 4-amino-5-methylpyrimidin-2-amine, 4-thio-5-methylpyrimidin-2-amine, and 4-alkoxy-5-methylpyrimidin-2-amine.

    Coupling Reactions: Products include various aryl or vinyl derivatives of 5-methylpyrimidin-2-amine.

    Oxidation and Reduction Reactions: Products include 4-bromo-5-carboxypyrimidin-2-amine and 4-bromo-5-ethylpyrimidin-2-amine.

Scientific Research Applications

4-Bromo-5-methylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-methylpyridin-2-amine
  • 4-Bromo-5-methylpyrimidin-2-ol
  • 4-Bromo-5-methylpyrimidin-2-thiol

Uniqueness

4-Bromo-5-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards biological targets.

Properties

IUPAC Name

4-bromo-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSFHUGSSXBBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680984
Record name 4-Bromo-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245643-74-6
Record name 2-Pyrimidinamine, 4-bromo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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